2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid is a complex organic compound that features a benzodioxole moiety fused with a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Quinoline Synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Coupling Reaction: The benzodioxole and quinoline moieties are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzodioxole and quinoline derivatives, depending on the reagents used.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies investigating the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or growth arrest.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)succinic acid: Shares the benzodioxole moiety but differs in the rest of the structure.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also contain the benzodioxole moiety and have shown potential anticancer activity.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid is unique due to its specific combination of the benzodioxole and quinoline moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets that are not possible with other similar compounds.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-8-chloroquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-12-3-1-2-10-11(17(20)21)7-13(19-16(10)12)9-4-5-14-15(6-9)23-8-22-14/h1-7H,8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACYTQQAAZNBGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=CC=C4Cl)C(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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